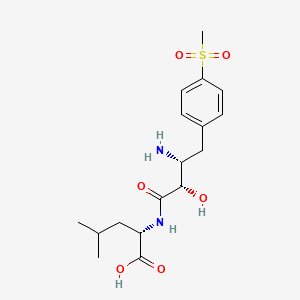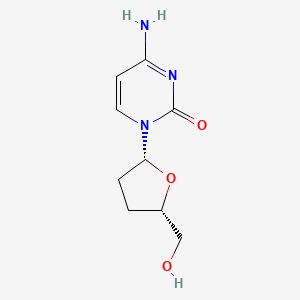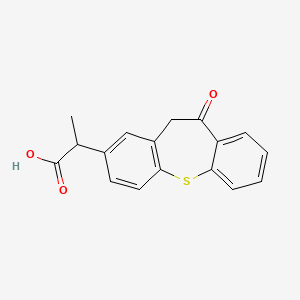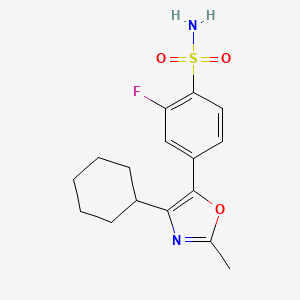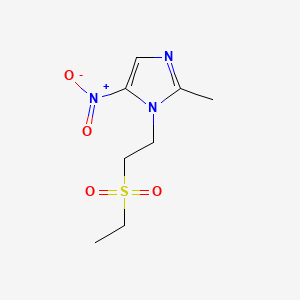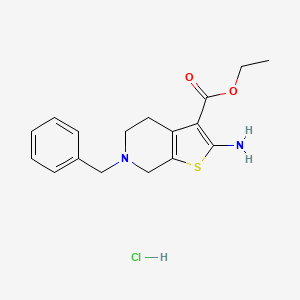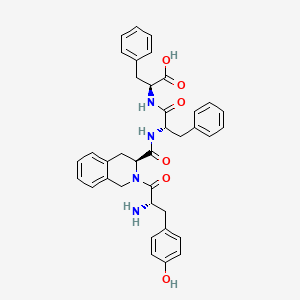
TPEN
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine, also known as TPEN, is a compound with the molecular weight of 424.54 . It is often used as a chelating agent .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C26H28N6 . The compound has a complex structure with four pyridylmethyl groups attached to an ethylenediamine core .Chemical Reactions Analysis
This compound is known to be a powerful, cell-permeant chelating agent . It has an extremely high affinity for heavy metals but a low affinity for Ca2+ and Mg2+ . It is often used in conjunction with Zn2+ sensors to validate fluorescence enhancement observations .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in ethanol (10 mg/mL), 0.1 M phosphate pH 7.0 (25 μM), and DMSO . It is typically stored at temperatures between 15-25°C .Applications De Recherche Scientifique
Atténuation des dommages neuronaux induits par l'amyloïde-β
Le TPEN a été démontré pour atténuer les dommages neuronaux induits par l'amyloïde-β25–35, un peptide impliqué dans la maladie d'Alzheimer . Il le fait en inversant l'augmentation de la concentration intracellulaire de Zn²⁺ et la fréquence des potentiels d'action (PA), inhibant l'augmentation de la densité de courant maximale des courants du canal sodique dépendant du voltage induite par l'amyloïde-β25–35 .
Récupération de la surcharge intracellulaire en Zn²⁺ et Ca²⁺
Le this compound peut soulager l'augmentation des concentrations intracellulaires de Zn²⁺ et Ca²⁺ induite par l'amyloïde-β25–35 . Ceci est significatif car la surproduction de peptides amyloïdes-β neurotoxiques dans le cerveau est une caractéristique de la maladie d'Alzheimer .
Réduction de la teneur en espèces réactives de l'oxygène (ROS)
Le this compound a été trouvé pour inverser l'augmentation de la teneur en ROS induite par l'amyloïde-β25–35 . Ceci est important car les ROS sont souvent associées au stress oxydatif, qui peut conduire à des dommages cellulaires et à la mort .
Modulation des voies de signalisation anormales liées au Ca²⁺
Le this compound peut moduler les voies de signalisation anormales liées au Ca²⁺, qui sont souvent impliquées dans les maladies neurodégénératives comme la maladie d'Alzheimer .
Efficacité anti-leucémique sélective
Le this compound a été trouvé pour induire sélectivement l'apoptose dans les cellules leucémiques aiguës via un mécanisme de signalisation ROS . Ceci suggère que le this compound pourrait potentiellement être utilisé comme agent thérapeutique dans le traitement de la leucémie .
Mécanisme D'action
Target of Action
TPEN, also known as N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine or TPEDA, is an intracellular membrane-permeable ion chelator . It has a high affinity for many transition metals, particularly zinc . Therefore, its primary targets are intracellular zinc ions .
Mode of Action
This compound interacts with its targets by chelating zinc ions, effectively reducing the concentration of zinc within the cell . This interaction results in significant changes in cellular processes that are dependent on zinc .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce apoptosis in various cell types, including acute lymphoblastic leukemia cells . This process involves oxidative stress and the activation of caspase-3 and apoptosis-inducing factor (AIF) pathways . Additionally, this compound has been found to attenuate amyloid-β25–35-induced neuronal damage, which is associated with recovery of intracellular Zn2+ and modulation of abnormal Ca2±related signaling pathways .
Pharmacokinetics
Due to its membrane-permeable nature, it is likely that this compound can readily enter cells and interact with intracellular zinc ions .
Result of Action
The chelation of zinc by this compound can lead to various cellular effects. For instance, it has been shown to selectively induce cell death in colon cancer cells and acute lymphoblastic leukemia cells . This is often associated with increased levels of reactive oxygen species (ROS) and can be inhibited by antioxidants . Furthermore, this compound can attenuate amyloid-β25–35-induced neuronal damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metal ions in the cellular environment could potentially affect the selectivity and efficiency of this compound’s chelation activity . Moreover, the level of oxidative stress in the cellular environment could influence the cytotoxic effects of this compound .
Analyse Biochimique
Biochemical Properties
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine plays a significant role in biochemical reactions, particularly those involving heavy metals. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine inhibits nitric oxide signalling and Zn2+ signaling . It also interacts with the enzyme nitric oxide synthase (iNOS), inhibiting its mRNA expression .
Cellular Effects
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For example, in human acute promyelocytic NB4 cells, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine elicits a pro-apoptotic effect by inhibiting nitric oxide signalling and Zn2+ signaling . It also decreases the intracellular level of zinc, inducing apoptosis .
Molecular Mechanism
At the molecular level, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine exerts its effects through various mechanisms. It binds to heavy metals, thereby chelating them and preventing them from participating in biochemical reactions. This binding interaction can lead to enzyme inhibition or activation and changes in gene expression. For instance, it induces damage on DNA structure by activating ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related) signaling in human colon cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine can change over time. It has been observed that N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine reduces cell viability in a dose- and time-dependent manner .
Propriétés
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRXLMUYFMERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168583 | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16858-02-9 | |
| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



